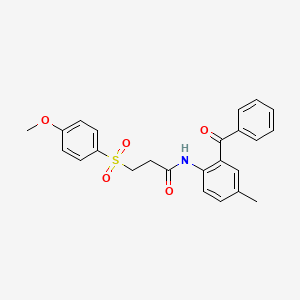

![molecular formula C21H19NO4 B2538638 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421527-01-6](/img/structure/B2538638.png)

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

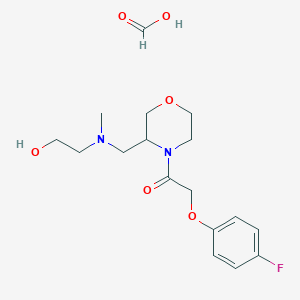

Description

Synthesis Analysis

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is not directly reported in the provided papers. However, similar compounds have been synthesized, which can offer insights into potential synthetic routes. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, including a derivative with a naphthalen-1-yl group . Another study reported the synthesis of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, which shares structural similarities with the compound of interest . These synthetic methods typically involve acylation reactions and may be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . This information could be useful in predicting the molecular conformation of the compound , although direct structural data for the specific compound is not available.

Chemical Reactions Analysis

The chemical reactivity of structurally related compounds has been explored. N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and demonstrated colorimetric sensing of fluoride anions, indicating potential reactivity towards nucleophiles . This suggests that the compound of interest may also exhibit interesting reactivity patterns, possibly in sensing applications or as a substrate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported. However, the properties of similar compounds can provide some insights. For example, the antibacterial activity of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides against various bacterial strains was evaluated, with some compounds showing significant activity . Additionally, the solubility, stability, and potential for intermolecular interactions such as hydrogen bonding and π-π stacking can be inferred from related structures .

Scientific Research Applications

Synthetic Applications Aryl carboxamides, such as N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, are key structural units in biologically active compounds. The synthesis of fluorinated naphthoic acids, closely related to the structure of the compound , has been explored due to their potential biological activities. Fluorinated versions of naphthoic acids, despite being relatively unknown compared to their benzoic acid counterparts, have significant relevance in medicinal chemistry and organic synthesis (Tagat et al., 2002).

Photopolymer Development Another application area is in the development of photosensitive materials. Compounds with structural similarities have been used in the synthesis of photosensitive poly(benzoxazole) precursors. These materials demonstrate sensitivity to light and can be utilized in various industrial and technological applications, such as in the production of photoresists or photopolymers (Ebara et al., 2003).

Material Science Innovations In the field of material science, derivatives of naphthalene and benzo[d][1,3]dioxole moieties have been explored for their potential in creating new materials. These compounds have been used to develop multifunctional coordination polymers with properties like photochromism and solventchromism, which have applications in sensing, imaging, and material processing technologies (Liu et al., 2020).

Chemical Sensing Applications Moreover, certain derivatives of naphthalene have been studied for their use in chemical sensing, such as in the detection of aniline vapor. This application is particularly relevant in environmental monitoring and industrial safety, where rapid and accurate detection of volatile organic compounds is crucial (Fan et al., 2016).

properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-18(17-7-3-5-14-4-1-2-6-16(14)17)10-11-22-21(24)15-8-9-19-20(12-15)26-13-25-19/h1-9,12,18,23H,10-11,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKLBBDMIABHFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2538556.png)

![N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2538559.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2538564.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)